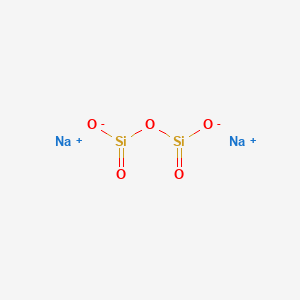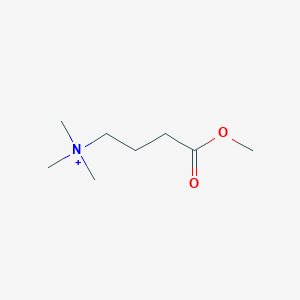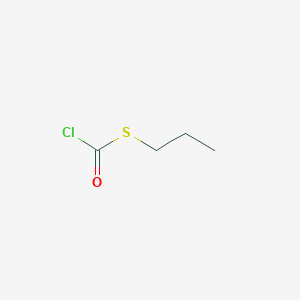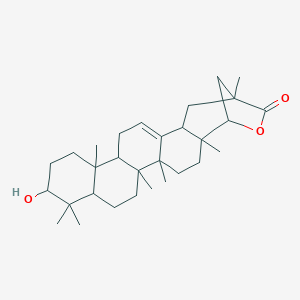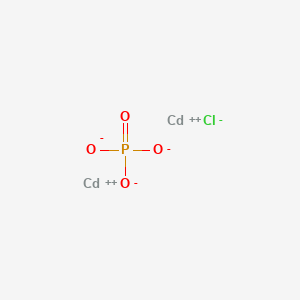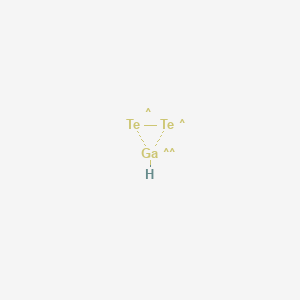
Gallium ditelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium ditelluride (GaTe2) is a layered transition metal dichalcogenide that has gained significant attention in recent years due to its unique electronic and optical properties. GaTe2 has a layered structure, similar to graphene, and exhibits strong anisotropic properties. The material has a direct bandgap, which makes it a promising candidate for optoelectronic applications.
Aplicaciones Científicas De Investigación
Gallium ditelluride has numerous scientific research applications due to its unique electronic and optical properties. The material has been studied for its potential use in optoelectronic devices, such as solar cells, light-emitting diodes, and photodetectors. Gallium ditelluride has also been studied for its potential use in electronic devices, such as transistors and memory devices. Additionally, Gallium ditelluride has been studied for its potential use in catalysis and energy storage applications.
Mecanismo De Acción
The mechanism of action of Gallium ditelluride is not well understood, but it is believed to be related to its electronic and optical properties. Gallium ditelluride has a direct bandgap, which makes it a promising candidate for optoelectronic applications. The material also exhibits strong anisotropic properties, which could lead to unique electronic and optical behaviors.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Gallium ditelluride. However, some studies have suggested that Gallium ditelluride could be toxic to cells and could potentially cause oxidative stress. More research is needed to fully understand the potential health effects of Gallium ditelluride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Gallium ditelluride is its unique electronic and optical properties, which make it a promising candidate for optoelectronic and electronic applications. Additionally, Gallium ditelluride is relatively easy to synthesize using a variety of methods. However, one limitation of Gallium ditelluride is its potential toxicity to cells, which could limit its use in some applications.
Direcciones Futuras
There are numerous future directions for Gallium ditelluride research. One direction is to further explore the material's electronic and optical properties and its potential use in optoelectronic and electronic devices. Another direction is to study the material's potential use in catalysis and energy storage applications. Additionally, more research is needed to fully understand the potential health effects of Gallium ditelluride and to develop safe handling and disposal procedures for the material.
Métodos De Síntesis
Gallium ditelluride can be synthesized using a variety of methods, including chemical vapor deposition, physical vapor deposition, and solution-phase methods. Chemical vapor deposition involves the reaction of gallium and tellurium precursors in a high-temperature furnace. Physical vapor deposition involves the deposition of gallium and tellurium onto a substrate using a vacuum chamber. Solution-phase methods involve the reaction of gallium and tellurium precursors in a solvent, followed by precipitation and annealing. The choice of synthesis method depends on the specific application and desired properties of the material.
Propiedades
Número CAS |
12689-99-5 |
|---|---|
Nombre del producto |
Gallium ditelluride |
Fórmula molecular |
GaHTe2 |
Peso molecular |
325.9 g/mol |
InChI |
InChI=1S/Ga.Te2.H/c;1-2; |
Clave InChI |
CYUHJIDTNNXLLV-UHFFFAOYSA-N |
SMILES |
[GaH].[Te][Te] |
SMILES canónico |
[GaH].[Te][Te] |
Otros números CAS |
12689-99-5 |
Sinónimos |
gallium ditelluride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



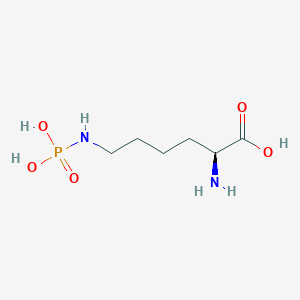


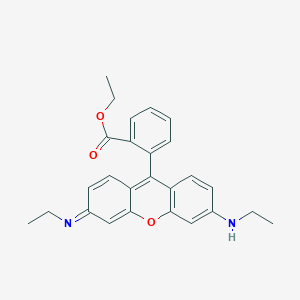
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
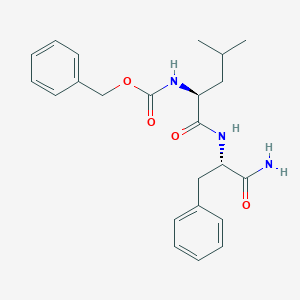
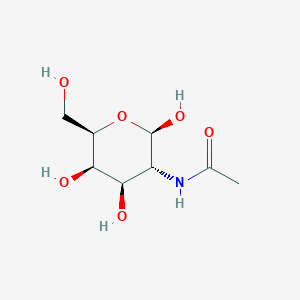

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
